1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea
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Overview
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea, also known as BTEU, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BTEU is a urea derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis and Pharmacological Activities : Research has shown that derivatives of benzo[b]thiophen, similar in structure to the specified compound, have been synthesized and evaluated for various pharmacological activities. These derivatives have been explored for their potential uses in medicine and materials science due to their unique chemical structures (Chapman et al., 1971).
Heterocyclic Synthesis via Gas-phase Pyrolysis : The gas-phase pyrolysis of substituted thioureas, including those structurally related to "1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea," has been studied for heterocyclic synthesis. This method offers insights into the mechanistic pathways and potential applications in creating new heterocyclic compounds with specific properties (Al-Awadi & Elnagdi, 1997).
Antitumor Agents : Certain derivatives incorporating the thiophene moiety have been synthesized and evaluated for their antitumor activities. These studies reveal the potential of such compounds in developing new therapeutic agents for treating cancer (Gomha, Edrees, & Altalbawy, 2016).
Material Science Applications
Coordination Polymers : Research into 1-benzoylthioureas has led to the discovery of new coordination polymers and molecular structures with mercury(II) halides. These findings have implications for material science, particularly in designing new materials with specific optical or electronic properties (Okuniewski et al., 2015).
Molecular Synthesis for Energy Materials : The synthesis of 1,5-benzodiazepine derivatives using thiophene aldehydes showcases the potential of these compounds in developing new materials for energy applications. This highlights the versatility of thiophene derivatives in synthesizing compounds with applications beyond pharmacology (Li & Wang, 2014).
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which include this compound, have been studied for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of pathways, leading to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
It is known that thiophene derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-16-15(19)17-10-12-8-9-13(20-12)14(18)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVRYWYZRUOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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